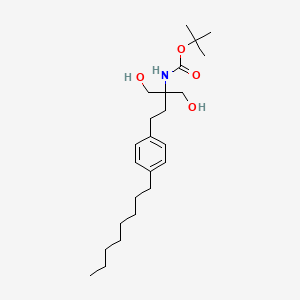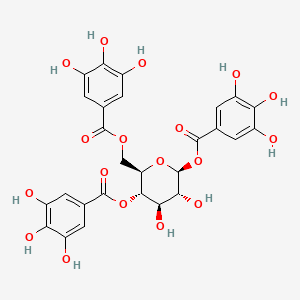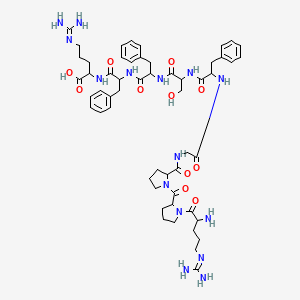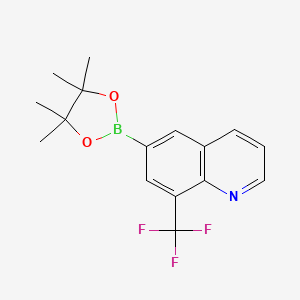
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride typically involves multiple steps:
-
Formation of the Pyrimidine Ring: : The initial step involves the synthesis of the pyrimidine ring, which is achieved through the reaction of appropriate precursors under controlled conditions. This step often requires the use of chlorinating and fluorinating agents to introduce the chloro and fluoro substituents.
-
Introduction of the Triazole Ring: : The triazole ring is introduced through a cyclization reaction involving a suitable precursor. This step may require the use of catalysts and specific reaction conditions to ensure the formation of the triazole ring.
-
Coupling of the Rings: : The pyrimidine and triazole rings are then coupled together through a series of reactions that involve the formation of carbon-carbon and carbon-nitrogen bonds. This step often requires the use of coupling agents and specific reaction conditions to achieve the desired product.
-
Hydrochloride Formation: : The final step involves the conversion of the compound into its hydrochloride salt form. This is typically achieved through the reaction of the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the chloro and fluoro substituents, leading to the formation of dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Dehalogenated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities. It has shown promise as an antifungal and antibacterial agent, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential use in the treatment of fungal and bacterial infections. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
Industry
In industry, the compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with bacterial enzymes, inhibiting their activity and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar mechanism of action.
Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species.
Uniqueness
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride is unique due to its specific combination of chloro and fluoro substituents, which enhance its biological activity and selectivity. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects.
Properties
Molecular Formula |
C16H13Cl3F3N5O |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
3-(6-chloro-5-fluoropyrimidin-4-yl)-1-(3-chloro-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H12Cl2F3N5O.ClH/c1-8(13-12(21)14(17)23-6-22-13)16(27,5-26-7-24-15(18)25-26)10-3-2-9(19)4-11(10)20;/h2-4,6-8,27H,5H2,1H3;1H |
InChI Key |
VTOATALLNGPGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC(=N2)Cl)(C3=C(C=C(C=C3)F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


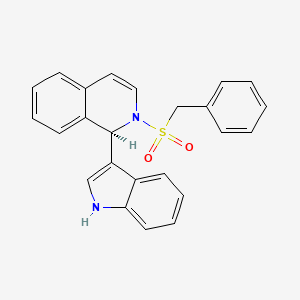
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
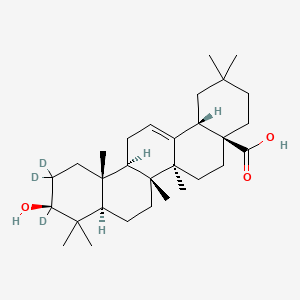
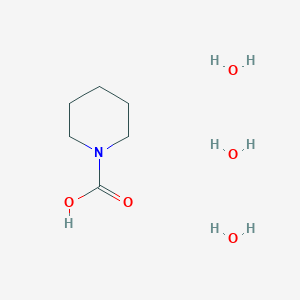
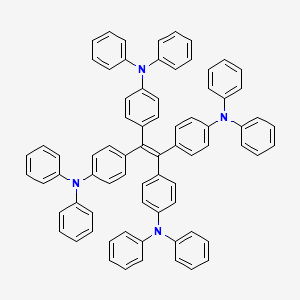
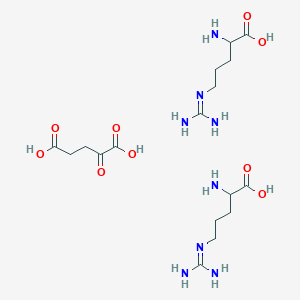
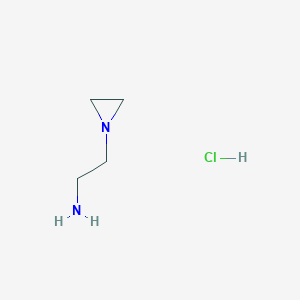
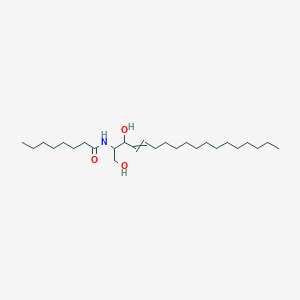
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
